MS31

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

MS31 is a synthetic organic compound recognized as a potent and selective inhibitor of the spindlin 1 protein, which is involved in various biological processes, particularly in the regulation of gene expression through its interaction with methylated lysine residues. The compound is characterized by its ability to bind specifically to the Tudor domain II of spindlin 1, thereby disrupting its function and potentially influencing downstream signaling pathways. The molecular formula for MS31 is C20H20N4O3, with a molecular weight of approximately 364.4 g/mol . Its structural characteristics include multiple aromatic rings and functional groups that contribute to its binding affinity and selectivity.

The biological activity of MS31 is predominantly linked to its role as a spindlin 1 inhibitor. By blocking the interaction between spindlin 1 and methylated lysines, MS31 can influence various cellular processes, including:

- Cell Proliferation: Inhibition of spindlin 1 may lead to reduced cell growth in certain cancer cell lines.

- Gene Regulation: MS31 alters the expression of genes regulated by spindlin 1, impacting cellular differentiation and development.

- Potential Anticancer Activity: Due to its ability to modulate gene expression, MS31 has been explored for its potential use in cancer therapeutics .

The synthesis of MS31 typically involves multi-step organic synthesis techniques, including:

- Formation of Intermediate Compounds: Starting materials undergo reactions such as nucleophilic substitutions and cyclizations to form key intermediates.

- Coupling Reactions: Intermediate compounds are then coupled through various methods (e.g., amide bond formation) to construct the final structure.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing .

MS31 has several notable applications in research and potential therapeutic areas:

- Cancer Research: As a spindlin 1 inhibitor, it is being investigated for its role in cancer therapies, particularly in tumors where spindlin 1 plays a critical role in tumor progression.

- Epigenetics Studies: MS31 serves as a valuable tool for studying the effects of methylation on gene expression and chromatin dynamics.

- Drug Development: The compound's unique mechanism of action makes it a candidate for further development into drugs targeting epigenetic regulators .

Interaction studies involving MS31 focus on its binding characteristics with spindlin 1 and other proteins that contain methylated lysines. These studies utilize techniques such as:

- Surface Plasmon Resonance: To measure the binding affinity of MS31 with spindlin 1.

- Isothermal Titration Calorimetry: To analyze thermodynamic parameters associated with the binding process.

- Cell-Based Assays: To evaluate the biological consequences of inhibiting spindlin 1 activity using MS31 .

Several compounds exhibit similar properties or mechanisms of action to MS31, particularly those targeting methyllysine readers or epigenetic regulators. Here are some notable examples:

| Compound Name | Structure Characteristics | Mechanism of Action |

|---|---|---|

| Compound A | Methyllysine reader inhibitor | Inhibits binding to methylated lysines |

| Compound B | Selective inhibitor of other Tudor domain proteins | Competes with methylated peptides |

| Compound C | Broad-spectrum epigenetic modulator | Alters multiple epigenetic pathways |

Uniqueness of MS31

What sets MS31 apart from these compounds is its high selectivity towards spindlin 1, making it particularly effective in modulating specific biological pathways without affecting other methyllysine readers significantly. This selectivity may offer advantages in therapeutic contexts where precise modulation of gene expression is required without broad-spectrum effects typical of less selective inhibitors .

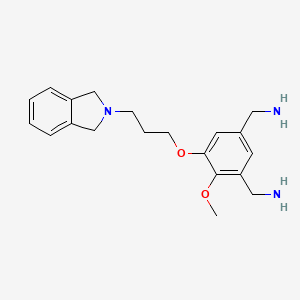

MS31, chemically designated as [3-(aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxyphenyl]methanamine, is a small-molecule inhibitor targeting the methyllysine reader protein Spindlin 1 (SPIN1). Its molecular formula is C₂₀H₂₇N₃O₂, with a molecular weight of 341.45 g/mol. The compound features a central phenyl ring substituted with methoxy, aminomethyl, and a propoxy-linked isoindoline moiety (Figure 1).

Key Structural Features:

- SMILES Notation:

COC1=C(C=C(CN)C=C1CN)OCCCN2CC3=CC=CC=C3C2. - IUPAC Name: [3-(Aminomethyl)-5-[3-(2,3-dihydro-1H-isoindol-2-yl)propoxy]-4-methoxyphenyl]methanamine.

- Crystal Structure: X-ray crystallography (PDB ID: 6QPL) reveals that MS31 selectively binds Tudor domain II of SPIN1 via hydrogen bonds and hydrophobic interactions.

Table 1: Molecular Properties of MS31

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₇N₃O₂ |

| Molecular Weight | 341.45 g/mol |

| Topological Polar Surface Area | 78.18 Ų |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 8 |

Physicochemical Profile and Stability

MS31 exhibits moderate solubility in dimethyl sulfoxide (DMSO) (>10 mM) but limited aqueous solubility. Its stability is influenced by storage conditions, with recommended storage at -20°C in anhydrous DMSO to prevent degradation.

Key Physicochemical Parameters:

- LogP (Partition Coefficient): 1.46, indicating moderate lipophilicity.

- Melting Point: Not experimentally determined; predicted >150°C based on structural analogs.

- Purity: ≥98% (HPLC).

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Solubility in DMSO | >10 mM |

| Storage Temperature | -20°C |

| Stability (Long-Term) | >12 months at -20°C |

| Purity (HPLC) | ≥98% |

Spectroscopic and Chromatographic Identification

MS31 has been characterized using multiple analytical techniques to confirm its identity and purity.

Spectroscopic Data:

- NMR: ¹H NMR (400 MHz, DMSO-d₆) signals include aromatic protons at δ 6.8–7.2 ppm and aliphatic protons at δ 3.2–4.1 ppm.

- Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ ion at m/z 342.2, consistent with its molecular weight.

Chromatographic Methods:

- HPLC: Retention time of 8.2 minutes on a C18 column (gradient: 5–95% acetonitrile in water with 0.1% trifluoroacetic acid).

- LC-MS: Used for quantification in biological matrices, with a limit of detection (LOD) of 0.1 ng/mL.

Table 3: Analytical Parameters for MS31

| Technique | Conditions/Results |

|---|---|

| HPLC | C18 column, 8.2 min retention |

| LC-MS | LOD: 0.1 ng/mL |

| ¹H NMR | δ 6.8–7.2 (aromatic protons) |

| ESI-MS | [M+H]⁺ m/z 342.2 |

The crystal structure of the SPINDLIN1-MS31 complex represents a significant achievement in understanding the molecular basis of selective Tudor domain inhibition. The high-resolution structure, deposited in the Protein Data Bank with identifier 6QPL, was solved at 1.6 Å resolution, providing exceptional detail for analyzing the binding interactions [1] [2] [3]. This crystallographic analysis revealed that MS31 selectively engages Tudor domain II of SPINDLIN1, establishing the structural foundation for its inhibitory mechanism [4] [5] [1].

The crystal structure demonstrates that MS31 achieves its binding specificity through a well-defined interaction mode within the Tudor domain II binding pocket [4] [1] [2]. The compound occupies the aromatic cage formed by four key aromatic residues: phenylalanine 141, tryptophan 151, tyrosine 170, and tyrosine 177 [1] [2] [6]. This tetrameric aromatic cage represents an unusual configuration compared to the typical trimeric aromatic cages found in most other Tudor domains, highlighting the unique structural features that enable selective targeting of SPINDLIN1 [6].

The crystallographic data reveals that MS31 binding does not induce significant conformational changes in the SPINDLIN1 structure, with the overall arrangement of the three Tudor-like domains remaining essentially unchanged upon ligand binding [6]. This observation suggests that the binding pocket is pre-organized to accommodate the inhibitor, which may contribute to the high binding affinity and selectivity observed in biochemical assays [7] [4] [1].

Tudor Domain II Interaction Dynamics

The molecular interactions between MS31 and Tudor domain II involve a sophisticated network of complementary binding forces that collectively contribute to the high affinity and selectivity of the compound. The primary binding determinant involves the isoindolinyl group of MS31, which occupies the aromatic cage formed by the four aromatic residues F141, W151, Y170, and Y177 [4] [1] [8]. This interaction mimics the natural binding mode of trimethylated lysine residues from histone substrates, enabling MS31 to function as a competitive inhibitor [7] [4] [5].

The binding mechanism involves multiple types of molecular interactions that work synergistically to achieve nanomolar affinity. Cation-π interactions play a crucial role, with the protonated nitrogen atom of the isoindolinyl group forming favorable electrostatic interactions with the aromatic residues of the cage [8]. Additionally, hydrogen bonding interactions provide stabilization, particularly involving tyrosine 179, which forms a direct hydrogen bond with the protonated nitrogen of MS31 [8].

Water-mediated interactions add another layer of specificity to the binding mechanism. The dimethylamino group of MS31 participates in a hydrogen bonding network that includes water molecules and residues M140, D184, and D189 [8]. This water-mediated network appears to be critical for achieving the observed selectivity, as modifications to the dimethylamino group result in decreased binding affinity [8]. The precise geometry required for these water-mediated interactions helps explain why MS31 shows such high selectivity for Tudor domain II over other Tudor domains within SPINDLIN1 and related proteins [7] [4] [5].

The binding interface also involves extensive van der Waals contacts that provide shape complementarity between MS31 and the Tudor domain II binding pocket [8]. These hydrophobic interactions contribute to the overall binding affinity and help stabilize the inhibitor in the correct binding orientation [8]. The electrostatic surface properties of Tudor domain II, characterized by a negatively charged binding region, complement the positively charged features of MS31, further enhancing the binding affinity [6].

Comparative Binding Affinity Across SPINDLIN1 Domains

The selectivity of MS31 for Tudor domain II over the other Tudor domains within SPINDLIN1 provides important insights into the structural requirements for selective inhibitor design. Despite significant sequence conservation among the three Tudor-like domains of SPINDLIN1, with 23-26% sequence identity and 56-59% similarity between domain II and domains I and III respectively, MS31 shows exclusive binding to domain II [6].

The structural basis for this selectivity lies in the specific arrangement of key binding residues within each domain. While Tudor domain I contains aromatic residues (W62, W72, Y91, Y98) that could potentially form an aromatic cage similar to domain II, the critical hydrogen bonding residues required for MS31 binding are either absent or improperly positioned [6]. Specifically, domain I lacks the equivalent of the α2 helix found in domain II, which is essential for proper positioning of aspartate 184, a key residue for the water-mediated hydrogen bonding network [6].

Tudor domain III shows even greater divergence from the domain II binding requirements. The residues corresponding to the aromatic cage positions in domain II are K222, R228, F247, and Y254, which cannot form a complete aromatic cage suitable for binding methylated lysine or MS31 [6]. The absence of multiple aromatic residues in the critical positions makes domain III incompatible with MS31 binding [6].

Quantitative binding studies confirm this structural analysis, showing that MS31 binds to Tudor domain II with a dissociation constant of 91 nM, while no significant binding is detected for isolated domain I or domain III [7] [4] [1]. This represents a selectivity of greater than 1000-fold for domain II over the other Tudor domains within the same protein [7] [4].

The selectivity extends beyond SPINDLIN1 to related proteins in the SPIN family. Isothermal titration calorimetry studies demonstrate that MS31 shows no significant binding to SPIN2B, SPIN3, or SPIN4, indicating that the structural features required for high-affinity binding are unique to SPINDLIN1 Tudor domain II [7] [5] [1]. This remarkable selectivity profile makes MS31 an exceptional chemical probe for studying SPINDLIN1 function without off-target effects on related proteins [7] [5] [9].

The comparative analysis also reveals that MS31 maintains its selectivity in cellular contexts. In U2OS cells, MS31 disrupts the interaction between SPINDLIN1 and histone H3 with an IC50 of 3.2 ± 0.7 μM, demonstrating that the selectivity observed in biochemical assays translates to functional selectivity in living cells [9]. This cellular activity, combined with the lack of cytotoxicity in nontumorigenic cell lines, validates MS31 as a valuable tool for investigating SPINDLIN1 biology [7] [5] [9].